8-(3-Oct-2-enyloxiran-2-yl)octanoic acid
Description
Overview of Oxygenated Lipid Mediators (Oxylipins) in Biological Systems
Oxygenated lipid mediators, collectively known as oxylipins, are a diverse family of molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net These bioactive lipids are integral to a wide array of physiological and pathological processes. The biosynthesis of oxylipins is initiated by the enzymatic or non-enzymatic oxidation of PUFAs, such as linoleic acid and arachidonic acid. Three primary enzymatic pathways are responsible for their formation: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways.
Oxylipins are critical signaling molecules that modulate inflammation, immune responses, pain perception, and vascular function. nih.gov Depending on their precursor fatty acid and the enzymatic pathway of their formation, oxylipins can exert either pro-inflammatory or anti-inflammatory effects. For instance, some prostaglandins and leukotrienes, derived from the COX and LOX pathways respectively, are potent mediators of inflammation. Conversely, other oxylipins, such as certain resolvins and lipoxins, are involved in the resolution of inflammation.
Significance of Epoxy Fatty Acids as Endogenous Bioactive Molecules
Epoxy fatty acids (EpFAs) are a prominent class of oxylipins formed through the cytochrome P450 epoxygenase pathway. nih.govresearchgate.net This pathway converts PUFAs into various epoxidized derivatives. For example, arachidonic acid is metabolized to epoxyeicosatrienoic acids (EETs), while linoleic acid is converted to epoxyoctadecenoic acids (EpOMEs), also known as leukotoxins.
These endogenous molecules are recognized for their diverse biological activities. Generally, EpFAs are considered to be anti-inflammatory, vasodilatory, and analgesic. nih.gov They exert their effects by modulating various signaling pathways within cells. However, the biological activity of EpFAs is often tightly regulated by their metabolism. The primary route of EpFA degradation is through the action of soluble epoxide hydrolase (sEH), which converts the epoxide group into a diol, forming dihydroxy fatty acids. researchgate.net These diol metabolites often exhibit different, and sometimes opposing, biological effects compared to their parent epoxides. Some studies have indicated that certain epoxy fatty acids and their corresponding diols can have toxic effects. nih.gov
Contextualization of 8-(3-Oct-2-enyloxiran-2-yl)octanoic Acid within the Epoxy Fatty Acid Class
This compound is a specific epoxy fatty acid. Its structure consists of an eighteen-carbon chain, characteristic of octadecanoids, with an epoxide ring located at the 9 and 10 positions and a double bond in the octenyl side chain. While specific research on this exact molecule is not extensively available in public literature, its structural features allow for its contextualization within the broader class of epoxyoctadecenoic acids.
The presence of the epoxide ring suggests that it is likely a substrate for soluble epoxide hydrolase, which would convert it to the corresponding diol, 9,10-dihydroxy-octadecenoic acid. The biological activities of this compound and its diol metabolite would be expected to be in line with other C18 epoxy fatty acids. These activities can range from the modulation of inflammatory pathways to potential cytotoxic effects, depending on the specific isomer and the cellular context.
The table below provides a summary of related epoxy fatty acids and their known biological significance, offering a comparative context for understanding the potential role of this compound.
| Epoxy Fatty Acid | Precursor Fatty Acid | Key Biological Activities |
| Epoxyeicosatrienoic acids (EETs) | Arachidonic Acid | Vasodilation, Anti-inflammatory, Angiogenesis |
| Epoxyoctadecenoic acids (EpOMEs) | Linoleic Acid | Pro-inflammatory, Pro-apoptotic, Cardiotoxic |
| 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | Linoleic Acid | Activation of the antioxidant response element |
Structure
3D Structure
Properties
IUPAC Name |
8-(3-oct-2-enyloxiran-2-yl)octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKMFOXMZRGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274343, DTXSID201347431 | |
| Record name | Oxiraneoctanoic acid, 3-(2-octenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Octenyl)-oxiraneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113972-57-9, 6814-52-4 | |
| Record name | Leukotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113972-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiraneoctanoic acid, 3-(2-octenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Octenyl)-oxiraneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Metabolic Transformations of 8 3 Oct 2 Enyloxiran 2 Yl Octanoic Acid
Endogenous Formation from Polyunsaturated Fatty Acid Precursors
The formation of epoxy fatty acids is a key metabolic pathway for polyunsaturated fatty acids (PUFAs) in various organisms. This process involves the enzymatic conversion of a double bond within the fatty acid chain into an epoxide group.
In mammalian tissues, the epoxidation of PUFAs is primarily carried out by a group of enzymes known as cytochrome P450 (CYP) epoxygenases. nih.gov These enzymes are heme-containing proteins that catalyze the transfer of an oxygen atom to the double bonds of fatty acids. Linoleic acid (LA), an 18-carbon omega-6 PUFA, is a major substrate for these enzymes and is the most abundant PUFA in the Western diet. nih.govnih.gov
The CYP-dependent metabolism of linoleic acid results in the formation of two main regioisomers of epoxyoctadecenoic acid (EpOME):
9,10-Epoxyoctadecenoic acid (9,10-EpOME) , also known as leukotoxin.
12,13-Epoxyoctadecenoic acid (12,13-EpOME) , also known as isoleukotoxin. nih.gov
Several CYP isoforms have been identified as being responsible for the epoxidation of linoleic acid, with CYP2C8, CYP2C9, and CYP2J2 being among the primary contributors. nih.gov Other isoforms, such as CYP1A1, can also generate these epoxy fatty acids. nih.gov The resulting EpOMEs are bioactive lipid mediators that can influence various physiological and pathophysiological processes. Recent studies have highlighted the role of these metabolites in promoting the development of certain cancers, such as breast cancer. nih.gov
Table 1: Key CYP Isoforms in Linoleic Acid Epoxidation
| CYP Isoform | Substrate | Primary Products |
|---|---|---|
| CYP2C8 | Linoleic Acid | 9,10-EpOME, 12,13-EpOME |
| CYP2C9 | Linoleic Acid | 9,10-EpOME, 12,13-EpOME |
| CYP2J2 | Linoleic Acid | 9,10-EpOME, 12,13-EpOME |
| CYP1A1 | Linoleic Acid | 9,10-EpOME, 12,13-EpOME |
Plants also possess the enzymatic machinery to produce epoxy fatty acids. The epoxidation of unsaturated fatty acids in plants can occur through various pathways, including the action of peroxygenases and specialized forms of fatty acid desaturases. nih.gov For instance, some plant species are known to synthesize vernolic acid (cis-12-epoxyoctadeca-cis-9-enoic acid), an epoxide of linoleic acid.
The process often involves the in-situ formation of peracids, which then act as oxidizing agents to convert the double bonds of fatty acids like linoleic and oleic acid into oxirane rings. analis.com.myacs.org This method is also utilized in industrial processes for the production of epoxidized vegetable oils. rsc.org The reactivity of the double bonds in fatty acids like linolenic acid, which has three double bonds, is higher than that of oleic acid, which has only one. acs.org In some cases, the epoxidation is catalyzed by enzymes like lipases. analis.com.my
Invertebrates, including insects and marine organisms, have metabolic pathways to process fatty acids, which can include epoxidation. researchgate.net While specific details on the formation of 8-(3-Oct-2-enyloxiran-2-yl)octanoic acid are not available, insects are known to metabolize PUFAs like arachidonic acid to produce eicosanoids, indicating the presence of the necessary enzymatic systems, such as cytochrome P450s. researchgate.net Studies in species like the coho salmon have shown that dietary linoleic acid influences lipid metabolism enzyme activities, suggesting the capability to process these fatty acids. mdpi.com
Enzymatic Hydrolysis and Downstream Metabolite Formation
Once formed, epoxy fatty acids are often rapidly metabolized, primarily through hydrolysis, which deactivates them and facilitates their excretion.
The primary enzymes responsible for the hydrolysis of epoxy fatty acids in mammals are the epoxide hydrolases (EHs). wikipedia.org Soluble epoxide hydrolase (sEH) is a key enzyme in this process, catalyzing the addition of a water molecule to the epoxide ring to form a vicinal diol. wikipedia.orgresearchgate.net This conversion is generally considered a detoxification step, as the resulting diols are often less biologically active than their epoxide precursors. nih.gov
The activity of sEH is a critical factor in regulating the in vivo concentrations and biological effects of epoxy fatty acids. ahajournals.orgnih.govnih.gov By converting EpOMEs to their corresponding diols, sEH terminates their signaling actions. researchgate.net
The hydrolysis of the two primary epoxides of linoleic acid by sEH yields their corresponding dihydroxyoctadecenoic acids (DiHOMEs):
Hydrolysis of 9,10-EpOME produces 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) . nih.govnih.gov
Hydrolysis of 12,13-EpOME produces 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) . nih.govnih.gov
These diol metabolites have been the subject of research in various physiological contexts, including pain perception and immune response. nih.gov While often considered less active, some studies suggest that DiHOMEs may have their own biological roles. researchgate.net For instance, in rabbit renal cortical mitochondria, 12,13-DHOA did not induce the mitochondrial dysfunction observed with its parent epoxide, 12,13-EOA, indicating that its formation is a detoxification pathway in this context. nih.gov
Chemical Synthesis and Derivatization Methodologies for 8 3 Oct 2 Enyloxiran 2 Yl Octanoic Acid
Conventional Chemical Epoxidation Approaches
The most established industrial method for epoxidizing unsaturated fatty acids is through the use of peroxy acids. doria.firesearchgate.net This approach is valued for its effectiveness, though it presents challenges regarding selectivity and environmental impact.
The Prileschajew reaction, first reported by Nikolai Prilezhaev in 1909, is the cornerstone of chemical epoxidation. wikipedia.org It involves the reaction of an alkene, such as the unsaturated precursor to 8-(3-Oct-2-enyloxiran-2-yl)octanoic acid, with a peroxy acid (also known as a peracid). wikipedia.orgorganic-chemistry.org
The reaction mechanism is a concerted process, often referred to as the "butterfly mechanism". wikipedia.org In this mechanism, the peroxy acid, which is intramolecularly hydrogen-bonded, delivers an electrophilic oxygen atom to the nucleophilic double bond of the fatty acid. organic-chemistry.org This occurs in a single, stereospecific step where the geometry of the original double bond is retained in the resulting epoxide. wikipedia.orgchemistry-reaction.com For instance, a trans-alkene will yield a trans-epoxide, and a cis-alkene will yield a cis-epoxide. wikipedia.org
Commonly used peroxy acids include meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in organic solvents. wikipedia.org Industrially, peracetic acid or performic acid are often generated in situ by reacting hydrogen peroxide with acetic acid or formic acid, respectively, typically in the presence of a strong mineral acid catalyst like sulfuric acid. sciepub.comresearchgate.netacs.org
Table 1: Key Features of the Prileschajew Reaction
| Feature | Description | Source(s) |
| Reaction Type | Electrophilic addition of an oxygen atom to an alkene. | wikipedia.org |
| Reagent | Peroxy acid (e.g., m-CPBA, peracetic acid). | wikipedia.orgorganic-chemistry.org |
| Mechanism | Concerted "butterfly mechanism". | wikipedia.org |
| Stereospecificity | Syn-addition; retains the stereochemistry of the alkene. | wikipedia.orgchemistry-reaction.com |
| Industrial Method | Often involves in situ generation of peracids using H₂O₂ and a carboxylic acid with a mineral acid catalyst. | researchgate.netacs.org |
Considerations for Reaction Control and Side Products
While effective, the Prileschajew reaction requires careful control to maximize yield and minimize the formation of undesirable side products. The primary challenge stems from the acidic conditions, especially when using strong mineral acids as catalysts for in situ peracid formation. sciepub.comfrontiersin.org
The main side reaction is the acid-catalyzed opening of the newly formed oxirane ring. frontiersin.org The epoxide can be attacked by nucleophiles present in the reaction mixture, such as water or the carboxylic acid byproduct, leading to the formation of diols, hydroxy esters, or other derivatives. sciepub.com This not only reduces the yield of the desired epoxide but also complicates the purification process. frontiersin.org Reaction temperature is a critical parameter; exceeding certain temperatures (e.g., 60°C) can accelerate ring-opening reactions. sciepub.com
To mitigate these issues, several strategies are employed:
Using buffered systems, for example with sodium bicarbonate, to neutralize the carboxylic acid byproduct. scribd.com
Employing heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlite IR-120), which can be more easily removed from the product mixture than homogeneous mineral acids, though they can suffer from deactivation. doria.firesearchgate.netspinchem.com
Careful control of reaction temperature and time to favor epoxidation over subsequent side reactions. sciepub.comresearchgate.net
Strategies for Stereoselective Synthesis of Isomeric Forms
The synthesis of specific stereoisomers of epoxides like this compound is crucial when the biological activity or subsequent chemical transformation is dependent on a specific three-dimensional structure. While the Prileschajew reaction is stereospecific (retaining cis/trans geometry), it typically produces a racemic mixture of enantiomers when a new chiral center is formed from a prochiral alkene. chemistry-reaction.com
Several advanced strategies exist to achieve enantioselectivity:
Asymmetric Epoxidation: Methods like the Sharpless, Jacobsen-Katsuki, and Shi asymmetric epoxidations are designed to produce enantiomerically pure or enriched epoxides. chemistry-reaction.comscribd.com The Jacobsen-Katsuki epoxidation, for example, uses a chiral manganese-salen complex as a catalyst to control the facial selectivity of the oxygen atom transfer. scribd.com
Biocatalysis with Other Enzymes: Besides lipases for peracid formation, other enzyme classes can directly catalyze stereoselective epoxidation. Unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases are notable examples. frontiersin.orgnih.gov These enzymes can exhibit high regio- and enantioselectivity. For instance, studies on different P450 isoforms have shown they can epoxidize various double bonds in polyunsaturated fatty acids with distinct selectivity, producing specific epoxide isomers. nih.gov
Kinetic Resolution: A chemo-enzymatic approach can be used to resolve a racemic mixture of epoxides. In this strategy, a lipase (B570770) is used to selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of the epoxide, allowing the unreacted enantiomer to be isolated in high optical purity.
The choice of strategy depends on the specific isomeric form desired, the complexity of the substrate, and the scalability of the process.
Functionalization and Derivatization for Academic Studies
The functionalization and derivatization of this compound are primarily centered on the reactions of its two main functional groups: the oxirane (epoxide) ring and the carboxylic acid. These modifications are instrumental in creating derivatives for academic investigations into its metabolic pathways, biological activities, and for the development of sensitive analytical detection methods.
The carboxylic acid group is a common target for derivatization, particularly for enhancing detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Esterification and amidation are the most prevalent reactions. researchgate.net For instance, the carboxylic acid can be coupled with various reagents to improve ionization efficiency and chromatographic retention. nih.govresearchgate.net This is a crucial step in metabolomics studies where the quantification of such fatty acids in biological samples can provide insights into various physiological and pathological states. researchgate.net
The epoxide ring, characterized by its inherent strain, is susceptible to ring-opening reactions with a variety of nucleophiles. caymanchem.com This reactivity allows for the introduction of diverse functional groups, leading to the formation of diol derivatives, amino alcohols, and other adducts. These reactions are fundamental in synthesizing potential bioactive molecules and in creating standards for identifying metabolites.
In the broader context of epoxy fatty acids, such as the related compound cis-9,10-epoxyoctadecanoic acid, derivatization is key to understanding their biological significance. caymanchem.com These compounds are known oxidation products of oleic acid, formed by cytochrome P450 (CYP) enzymes, and have been detected in various biological matrices, including human plasma. caymanchem.com The synthesis of derivatives of these epoxy fatty acids helps in the investigation of their roles in physiological and pathological processes.
For academic studies focusing on the biological activities of these lipids, researchers often synthesize a range of derivatives to explore structure-activity relationships. For example, by modifying the side chains or opening the epoxide ring, scientists can investigate how these structural changes affect the molecule's interaction with biological targets like receptors and enzymes. nih.gov
Below is a table summarizing various derivatization strategies that can be applied to this compound and related epoxy fatty acids for academic research purposes.
| Functional Group Targeted | Reaction Type | Reagent Class | Purpose of Derivatization | Resulting Derivative Class |
| Carboxylic Acid | Esterification | Alcohols | Protection of the carboxylic acid, modification of polarity, creation of prodrugs. | Esters |
| Carboxylic Acid | Amidation | Amines | Coupling to probes, enhancing analytical detection (e.g., in LC-MS), synthesis of bioactive amides. nih.govnih.gov | Amides |
| Epoxide | Ring-opening | Water/Acids | Formation of diols, mimicking metabolic products. | Vicinal diols |
| Epoxide | Ring-opening | Alcohols | Synthesis of ether-alcohols, exploring structure-activity relationships. | Alkoxy-alcohols |
| Epoxide | Ring-opening | Amines | Introduction of nitrogen-containing functional groups, synthesis of potential enzyme inhibitors. | Amino-alcohols |
| Alkene | Epoxidation | Peroxy acids | Synthesis of diepoxides, creating more complex structures for biological evaluation. | Diepoxides |
| Alkene | Reduction | Hydrogen gas with catalyst | Saturation of the double bond to study the role of unsaturation in biological activity. | Saturated epoxy fatty acids |
Advanced Analytical Chemistry for Characterizing Epoxy Fatty Acids
Chromatographic Separation Techniques
The separation of epoxy fatty acids from complex biological or food matrices is a critical prerequisite for accurate characterization and quantification. The choice of chromatographic technique is contingent on the volatility and thermal stability of the analyte.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of fatty acids, but it typically requires the conversion of non-volatile compounds into volatile derivatives. For epoxy fatty acids, this usually involves esterification to form fatty acid methyl esters (FAMEs).
A common approach involves the extraction of lipids from a sample, followed by transesterification. The resulting FAMEs can then be separated on a GC column. Polar capillary columns, such as those coated with cyanopropyl polysiloxane (e.g., CP-Sil 88™), are often employed to achieve separation of different FAME isomers, including those with epoxy groups. google.com The use of a flame ionization detector (FID) provides a robust and sensitive means of detection. google.comnih.gov
Research has demonstrated the successful application of GC-FID for the determination of epoxy fatty acids in various food matrices. nih.govmdpi.com The method often includes an internal standard, such as methyl nonadecanoate (B1228766) (C19:0), to ensure accurate quantification. google.comnih.gov The intraday repeatability of such methods can range from 1% to 19%, with interday reproducibility between 2% and 9%, showcasing the reliability of this technique for routine analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Intact Compounds
High-performance liquid chromatography offers the significant advantage of analyzing epoxy fatty acids in their intact, underivatized form, thus circumventing potential degradation or alteration during derivatization. This is particularly beneficial for heat-labile compounds. nih.gov
Reversed-phase HPLC, utilizing a C18 column, is a common modality for the separation of fatty acids and their epoxides. nih.gov The mobile phase typically consists of a gradient of methanol (B129727) and water, often with a small percentage of acetic acid to improve peak shape. nih.gov Detection can be achieved using various methods, including evaporative light scattering detection (ELSD) or mass spectrometry. nih.gov HPLC methods allow for the simultaneous determination of fatty acids and their various epoxidation products, differing in the number and position of epoxide rings and double bonds. nih.gov
Solid-Phase Extraction (SPE) for Sample Fractionation and Purification
Solid-phase extraction is an indispensable tool for the sample preparation of epoxy fatty acids, enabling their isolation and enrichment from complex lipid mixtures. nih.govresearchgate.net SPE can be used to separate fatty acid methyl esters into fractions based on their polarity. google.com
A multi-step SPE procedure on a silica (B1680970) gel column is often employed. google.comnih.gov This can involve the use of solvent systems with increasing polarity to first elute non-polar FAMEs, followed by the elution of the more polar epoxy-FAMEs, and finally, the most polar hydroxy-FAMEs. google.comnih.gov This fractionation is crucial for reducing the complexity of the chromatograms and preventing co-elution, which can interfere with accurate quantification. google.com For instance, a two-step separation has been described using a non-polar solvent mixture like hexane-diethyl ether (98:2, v/v) to elute non-polar FAMEs, followed by a polar solvent like diethyl ether to collect all polar FAMEs. google.com More refined, three-step procedures have also been developed to further separate epoxy and hydroxy fatty acids. google.comnih.gov
Mass Spectrometry-Based Identification and Quantification
Mass spectrometry, particularly when coupled with a chromatographic separation technique, is the gold standard for the unambiguous identification and precise quantification of epoxy fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After separation on the GC column, the derivatized epoxy fatty acids are ionized, and the resulting mass spectra provide a molecular fingerprint that can be used for structural elucidation. nih.gov
Electron impact (EI) ionization is commonly used, and the fragmentation patterns of the FAMEs can reveal the position of the epoxy group. For example, in the analysis of LtxA isolated from Aggregatibacter actinomycetemcomitans, GC-MS was used to identify the fatty acyl groups attached to the protein. The analysis revealed the presence of several fatty acids, including palmitic acid (C16:0) and palmitoleic acid (C16:1).
To enhance the structural information obtained, epoxy fatty acids can be converted to their methoxy-hydroxy derivatives. This derivatization, followed by GC-MS analysis, yields characteristic ion fragments for each positional isomer, facilitating their identification.
Table 1: Fatty Acyl Groups Identified in LtxA from A. actinomycetemcomitans by GC-MS
| Fatty Acid | Molecular Formula | Relative Abundance (Strain JP2) | Relative Abundance (Strain HK1651) |
|---|---|---|---|
| Myristic acid (C14:0) | C₁₄H₂₈O₂ | 14% | 14% |
| Palmitic acid (C16:0) | C₁₆H₃₂O₂ | 29% | 27% |
| Palmitoleic acid (C16:1) | C₁₆H₃₀O₂ | 43% | 44% |
| Stearic acid (C18:0) | C₁₈H₃₆O₂ | 14% | 12% |
Data sourced from Fong et al. (2011)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for the analysis of epoxy fatty acids in complex biological matrices. It allows for the analysis of intact, underivatized compounds, which is a major advantage.
In a typical LC-MS/MS workflow, the epoxy fatty acids are separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the epoxy fatty acid of interest is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity.
LC-MS/MS has been instrumental in identifying the specific sites of fatty acid acylation in proteins like LtxA. By analyzing tryptic digests of the protein, researchers were able to confirm that fatty acids are attached to specific lysine (B10760008) residues. Furthermore, LC-MS/MS analysis has revealed the presence of hydroxylated fatty acids in addition to saturated and unsaturated ones, highlighting the chemical diversity of these modifications.
Table 2: Acylated Peptides from LtxA Identified by LC-MS/MS
| Acylated Peptide | Acyl Group | Observed Mass (m/z) |
|---|---|---|
| QSGK⁵⁶²YEFITELK | C14:0-OH | 837.4563 |
| QSGK⁵⁶²YEFITELK | C16:0-OH | 851.4717 |
| GK⁶⁸⁷VTDLLEYR | C14:0-OH | 682.3892 |
| GK⁶⁸⁷VTDLLEYR | C16:0-OH | 696.4049 |
Data represents monohydroxylated acyl modifications and is sourced from Fong et al. (2011)
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fatty acids and their derivatives, including 8-(3-Oct-2-enyloxiran-2-yl)octanoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the presence and connectivity of functional groups like epoxides, double bonds, and carboxylic acids.
In ¹H NMR spectroscopy, the protons directly attached to the oxirane ring of an epoxy fatty acid are particularly diagnostic. These signals typically appear in a distinct region of the spectrum, well-separated from other proton signals in the fatty acid chain. marinelipids.ca Studies on various epoxidized oils and fatty acids show that the chemical shifts for epoxy protons generally fall between 2.8 and 3.25 ppm. marinelipids.caresearchgate.net The presence of the nearby double bond in this compound would influence the precise chemical shift of these epoxide protons. Furthermore, the protons of the double bond (vinylic protons) would produce signals in the range of 5.3 to 5.5 ppm, while the very broad signal for the carboxylic acid proton would appear far downfield. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons of the epoxide ring have characteristic chemical shifts that are significantly different from those of the sp² carbons of the double bond or the sp³ carbons of the aliphatic chain. For epoxidized fatty acid methyl esters, the signals for the epoxy carbons are typically observed in the range of 52-62 ppm. wur.nl Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate each proton with its directly attached carbon, which is invaluable for resolving signal overlap and making definitive assignments, especially in complex mixtures. wur.nlnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups of this compound Values are based on typical ranges reported for similar structures and are expressed in ppm.
| Functional Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | ¹H | 10.0 - 12.0 | Very broad singlet |
| Carboxylic Acid (-C OOH) | ¹³C | 175 - 185 | |
| Vinylic Protons (-CH=CH-) | ¹H | 5.3 - 5.5 | Multiplet |
| Vinylic Carbons (-C H=C H-) | ¹³C | 120 - 140 | |
| Epoxide Protons (-CH-O-CH-) | ¹H | 2.9 - 3.2 | Multiplet marinelipids.ca |
| Epoxide Carbons (-C H-O-C H-) | ¹³C | 55 - 60 | researchgate.net |
| α-Methylene to COOH (-CH₂-COOH) | ¹H | ~2.3 | Triplet chemicalbook.com |
| Terminal Methyl (-CH₃) | ¹H | ~0.9 | Triplet |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, FTIR can readily confirm the key structural features: the carboxylic acid, the C=C double bond, and the epoxide ring.
The analysis of an FTIR spectrum involves identifying characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The epoxidation of an unsaturated fatty acid can be monitored by observing the disappearance of the C=C stretching band and the appearance of bands associated with the epoxide ring. researchgate.netsapub.org
The most prominent and easily identifiable band for the carboxylic acid is the C=O (carbonyl) stretch, which appears as a strong absorption typically between 1700 and 1725 cm⁻¹. This is accompanied by a very broad O-H stretching band from 2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimers formed by carboxylic acids. youtube.com The presence of the epoxide ring is confirmed by characteristic C-O-C stretching vibrations, which are typically found in the 820-950 cm⁻¹ and 1250 cm⁻¹ regions. Specifically, a band around 820-840 cm⁻¹ is often considered diagnostic for the oxirane ring in epoxidized oils. researchgate.netrsc.org The C=C double bond from the octenyl group would show a stretching vibration around 1640-1680 cm⁻¹, although this can sometimes be weak.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad, Strong |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Alkene | C=C stretch | 1640 - 1680 | Medium to Weak |
| Epoxide Ring | C-O-C stretch (asymmetric) | ~1250 | Medium |
| Epoxide Ring | C-O-C stretch (symmetric, "ring breathing") | 820 - 950 | Medium to Strong sapub.orgresearchgate.net |
Biological Roles and Mechanistic Investigations of Epoxy Fatty Acids
Modulation of Cellular and Physiological Processes
There is no specific information available in the current scientific literature regarding the modulation of cellular and physiological processes by 8-(3-Oct-2-enyloxiran-2-yl)octanoic acid.
Interplay with Enzyme Systems (e.g., Cytochrome P450s, Epoxide Hydrolases)
Detailed research on the direct interaction of this compound with enzyme systems such as Cytochrome P450s or epoxide hydrolases is not documented in the available scientific literature.
Involvement in Lipid Signaling Networks
The specific role of this compound within lipid signaling networks has not been elucidated in published research. While related fatty acids, such as caprylic acid (octanoic acid), have been studied for their effects on lipid metabolism and inflammatory signaling pathways, this information cannot be directly attributed to the epoxy fatty acid . bohrium.comnih.gov
Comparative Biochemical Studies Across Biological Models
There are no available comparative biochemical studies that investigate the effects and mechanisms of this compound across different biological models.
Contributions to Endogenous Regulatory Systems
The contribution of this compound to any endogenous regulatory systems is not described in the current body of scientific literature.
Emerging Research Directions and Methodological Innovations
Development and Application of Enzyme Inhibitors as Molecular Probes
Epoxy fatty acids are primarily metabolized in mammals by soluble epoxide hydrolase (sEH), which converts the epoxide to a diol, often diminishing its biological activity. wikipedia.orgnih.gov Consequently, inhibitors of sEH are crucial tools for studying the function of endogenous EFAs like 8-(3-Oct-2-enyloxiran-2-yl)octanoic acid. By preventing their degradation, sEH inhibitors (sEHIs) effectively increase the concentration and prolong the action of these beneficial lipid mediators. nih.gov
The development of potent and selective sEHIs has been a major focus of research. nih.gov These inhibitors, typically containing urea (B33335), amide, or carbamate (B1207046) groups, are designed to fit within the catalytic pocket of the sEH enzyme. nih.govacs.org The central carbonyl group of these inhibitors often forms key hydrogen bonds with amino acid residues, such as Tyr381, Tyr465, and Asp333, in the enzyme's active site. nih.govacs.org Researchers have developed numerous sEHIs, including potent and selective compounds used to investigate the roles of EFAs in treating hypertension and inflammation in animal models. nih.gov
These inhibitors serve as powerful molecular probes to elucidate the signaling pathways and physiological effects of EFAs. For instance, the use of sEHIs has demonstrated that stabilizing EFAs can lead to reduced blood pressure and anti-inflammatory effects. nih.govnih.gov While many sEHIs are effective in vitro, ongoing research aims to improve their solubility and metabolic stability for better therapeutic potential. nih.govnih.gov
Genetic Engineering Approaches for Modulating Epoxy Fatty Acid Metabolism
Genetic engineering offers powerful strategies to manipulate the metabolic pathways of fatty acids in various organisms, including the production of specific EFAs. In plants, EFAs like vernolic acid (a positional isomer of this compound) are not common in most species but are abundant in the seeds of a few wild plants. frontiersin.orgnih.gov Scientists have successfully engineered common oilseed crops to produce these valuable fatty acids.
This is often achieved by introducing genes encoding fatty acid epoxygenases, the enzymes that create the epoxide ring on the fatty acid chain. google.com For example, a fatty acid Δ12-epoxygenase from Crepis palaestina has been expressed in Arabidopsis thaliana to produce vernolic acid. nih.gov Similarly, a cytochrome P450 enzyme (CYP726A1) from Euphorbia lagascae has been shown to generate Δ12-epoxy fatty acids when expressed in yeast and transgenic plant cells. nih.gov
Research has shown that the level of EFA accumulation can be significantly influenced by the availability of the precursor fatty acid, linoleic acid. nih.gov Therefore, genetic strategies often involve not only expressing the epoxygenase but also modulating other genes to boost substrate availability. This can include overexpressing a fatty acid desaturase (FAD2) to increase linoleic acid production or disrupting genes (like FAD3 and FAE1) that convert linoleic acid into other products. frontiersin.org Such multi-gene approaches have successfully increased EFA content in engineered plants, paving the way for the sustainable production of these specialty oils for industrial use. frontiersin.orgresearchgate.net
Exploration of Epoxy Fatty Acid Derivatives in Material Science Research
The reactive epoxide ring makes EFAs like this compound valuable building blocks for bio-based polymers and materials. frontiersin.org Epoxidized vegetable oils, which contain high levels of epoxy fatty acid triglycerides, are increasingly used as renewable feedstocks for the chemical industry. youtube.com These oils, derived from sources like soybean and linseed, can be polymerized to create a wide range of materials, from soft plastics to rigid thermosets. youtube.comnih.gov
The unique chemical reactivity of the epoxy group allows for the synthesis of plastics, polymers, coatings, and adhesives. frontiersin.org The polymerization of epoxidized vegetable oils can be achieved using various hardeners or catalysts, and the properties of the resulting polymers can be tuned by controlling the cross-linking density. youtube.com For example, blending epoxidized oils with other polymers or using different curing agents can alter the thermal and mechanical properties of the final material. youtube.com
Recent research has focused on developing fully bio-based epoxy resins by combining epoxidized oils with other renewable components, such as lignin (B12514952) and bio-based diamines derived from fatty acid dimers. mdpi.com Lignin, with its aromatic structure, can impart stiffness and strength to the polymer, while the long aliphatic chains of the fatty acids provide flexibility. mdpi.com This research demonstrates the potential to create high-performance, sustainable materials from agricultural feedstocks, reducing reliance on petrochemicals.
Investigation of Oxylipin Function in Plant Defense and Stress Responses
In plants, epoxy fatty acids are part of a large family of signaling molecules called oxylipins, which are synthesized from polyunsaturated fatty acids in response to various stresses. aocs.orgnih.govnih.gov These molecules play a crucial role in mediating plant defense against pathogens and insects, as well as in responses to abiotic stresses like wounding and heavy metal exposure. nih.govnih.gov
The biosynthesis of oxylipins is a dynamic process initiated by the oxygenation of fatty acids. aocs.orgnih.gov This can occur through enzymatic pathways involving lipoxygenases (LOX) or non-enzymatically through the action of reactive oxygen species (ROS). aocs.orgnih.gov The resulting hydroperoxides are then converted into a diverse array of bioactive compounds, including jasmonates, hydroxy fatty acids, and epoxy fatty acids. aocs.orgnih.gov
There is growing evidence that different oxylipins, including EFAs, can induce distinct sets of defense-related genes, indicating they have specific signaling roles. nih.gov For example, some oxylipins are involved in triggering mitochondrial stress signaling, which is a key part of the plant's defense response. frontiersin.org Research into the complex signaling networks of oxylipins is helping to unravel how plants perceive and respond to environmental threats, which could lead to new strategies for improving crop resilience. frontiersin.org
Advancements in High-Throughput Screening for Epoxy Fatty Acid Activity
The discovery of new therapeutic agents that target EFA metabolism, such as sEH inhibitors, has been accelerated by the development of high-throughput screening (HTS) assays. nih.gov These assays allow for the rapid testing of large libraries of chemical compounds to identify those with the desired biological activity.
A common HTS method for sEH inhibitors is a fluorescence-based assay. nih.govucanr.edubertin-bioreagent.com In this assay, a specific substrate is used that, when hydrolyzed by the sEH enzyme, releases a highly fluorescent product. bertin-bioreagent.com If a compound in the test library inhibits the enzyme, the production of the fluorescent signal is reduced or stopped. This provides a clear and measurable readout of inhibitory activity. Researchers have optimized these assays for reliability and sensitivity, achieving a high Z' value (a statistical measure of assay robustness), which proves their suitability for screening large numbers of compounds. nih.gov
These HTS techniques have been instrumental in identifying novel and potent sEH inhibitors from both synthetic chemical libraries and natural product sources. acs.orgescholarship.org The identified "hits" from these screens can then be further optimized through medicinal chemistry to improve their potency, selectivity, and drug-like properties, leading to the development of new therapeutic candidates. acs.orgresearchgate.net
Computational Modeling and Simulation of Enzyme-Substrate Interactions for Epoxy Fatty Acids
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools for understanding and predicting how EFAs and their inhibitors interact with enzymes like sEH. nih.govresearchgate.net These in silico techniques provide detailed insights into the binding modes and molecular forces that govern these interactions.
Molecular docking simulates the binding of a small molecule (a ligand, such as an EFA or an inhibitor) to the active site of a target protein. nih.gov This method can predict the preferred orientation of the ligand and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the enzyme. nih.govijpsr.com For example, docking studies have confirmed that the urea group of many sEH inhibitors forms critical hydrogen bonds with the catalytic residues Tyr381, Tyr465, and Asp333 of the sEH enzyme. nih.govnih.gov
QSAR models take this a step further by building a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgescholarship.org By combining parameters that describe a molecule's steric, electrostatic, and hydrophobic properties, researchers can create pharmacophore models that define the essential features required for a molecule to be active. acs.orgresearchgate.net These computational models are not only crucial for explaining the structure-activity relationships of known compounds but also for virtually screening large databases to discover new and potent inhibitors, significantly accelerating the drug discovery process. researchgate.nethpu2.edu.vn
Q & A
Q. What are the recommended safety protocols for handling 8-(3-Oct-2-enyloxiran-2-yl)octanoic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., synthesis or solvent evaporation) .
- First Aid Measures:
- Waste Disposal: Collect organic waste separately and treat via certified hazardous waste management services .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify epoxy ring protons (δ 2.8–3.2 ppm) and carboxylic acid protons (δ 12–14 ppm). Compare with literature data for 9,10-epoxyoctadecenoic acid derivatives .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 311.2 for CHO) and fragment patterns .
- Infrared Spectroscopy (FTIR): Identify epoxy C-O-C stretching (1250–1050 cm) and carboxylic acid O-H stretches (2500–3300 cm) .
Q. What are the key challenges in synthesizing this compound, and how are they addressed?
Methodological Answer:
- Epoxidation Selectivity: The cis/trans configuration of the epoxy group depends on the oxidizing agent. Use meta-chloroperbenzoic acid (mCPBA) for stereospecific epoxidation of the 9,10-double bond in precursor fatty acids .
- Acid Stability: The carboxylic acid group may degrade under harsh conditions. Optimize reaction pH (neutral to mild acidic) and avoid prolonged heating .
Advanced Research Questions
Q. How can researchers investigate the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- Isotopic Labeling: Synthesize -labeled analogs to track incorporation into phospholipids or β-oxidation pathways via LC-MS/MS .
- Enzyme Inhibition Studies: Use soluble epoxide hydrolase (sEH) inhibitors (e.g., TPPU) to assess the compound’s stability and biological activity in cell cultures .
- In Vivo Models: Administer the compound to knockout mice (e.g., sEH) to study its role in inflammation or vascular signaling .
Q. How do contradictory findings about the pro- vs. anti-inflammatory effects of this compound arise, and how can they be resolved?
Methodological Answer:
- Dose-Dependent Effects: Perform dose-response assays (0.1–100 µM) in primary macrophages to identify biphasic activity thresholds .
- Cell-Specific Variability: Compare outcomes in different cell types (e.g., endothelial vs. immune cells) under standardized hypoxia/oxidative stress conditions .
- Metabolite Profiling: Use untargeted metabolomics to identify downstream epoxide-derived mediators (e.g., diols or prostaglandins) that modulate inflammation .
Q. What strategies improve the stability of this compound during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
